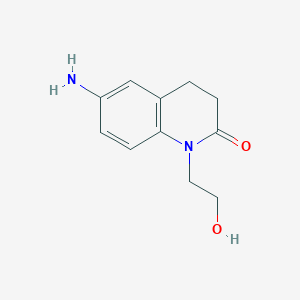
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available quinoline derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and in the presence of catalysts such as palladium on carbon for reduction and bases like potassium carbonate for alkylation.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control over reaction conditions and to minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Reduction: The quinoline ring can undergo hydrogenation to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 6-Carboxy-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one.
Reduction: 6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one.
Substitution: Various N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in disease pathways.
Antimicrobial Activity: Exhibits activity against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The amino and hydroxyethyl groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. This can lead to inhibition or activation of specific pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminoquinoline: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
2-Hydroxyethylquinoline: Lacks the amino group, reducing its potential for biological activity.
Uniqueness
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one is unique due to the presence of both amino and hydroxyethyl groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c12-9-2-3-10-8(7-9)1-4-11(15)13(10)5-6-14/h2-3,7,14H,1,4-6,12H2 |
Clave InChI |
GLJWQTZKPUUPRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C2=C1C=C(C=C2)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















